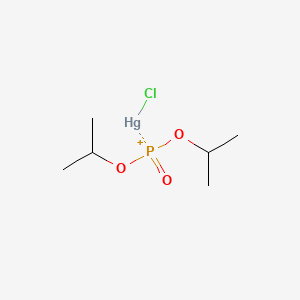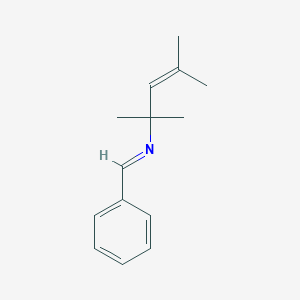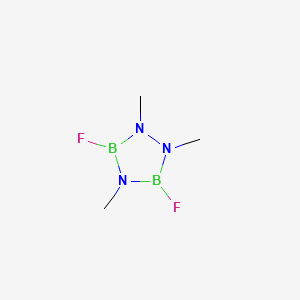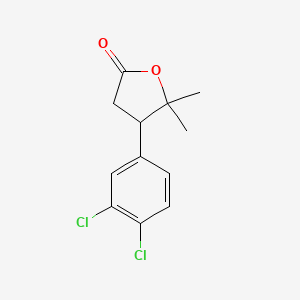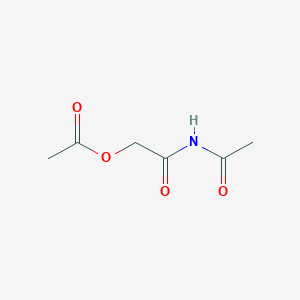
2-Acetamido-2-oxoethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-2-oxoethyl acetate is a chemical compound with a molecular formula of C6H9NO4 It is an ester derivative of acetic acid and is characterized by the presence of an acetamido group and an oxoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-2-oxoethyl acetate typically involves the reaction of acetic anhydride with glycine ethyl ester hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include a temperature range of 50-60°C and a reaction time of 2-3 hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process may involve continuous monitoring of temperature, pH, and reactant concentrations to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetamido-2-oxoethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce acetic acid and glycine.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetamido group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo compounds or reduction to form amines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Acetic acid and glycine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxo derivatives.
Reduction: Amines.
Applications De Recherche Scientifique
2-Acetamido-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Acetamido-2-oxoethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of bioactive metabolites.
Comparaison Avec Des Composés Similaires
2-Acetamido-2-deoxyglucose: A derivative of glucose with an acetamido group.
N-Acetylcysteine: An amino acid derivative with an acetamido group.
Acetylsalicylic acid:
Uniqueness: 2-Acetamido-2-oxoethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ester linkage and acetamido group make it versatile for various chemical transformations and applications in different fields.
Propriétés
Numéro CAS |
64589-52-2 |
|---|---|
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
(2-acetamido-2-oxoethyl) acetate |
InChI |
InChI=1S/C6H9NO4/c1-4(8)7-6(10)3-11-5(2)9/h3H2,1-2H3,(H,7,8,10) |
Clé InChI |
FPSFVQRNOGFROY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


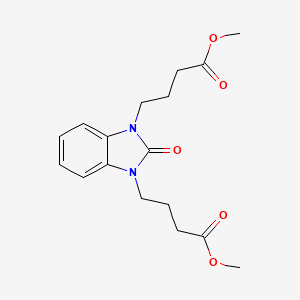

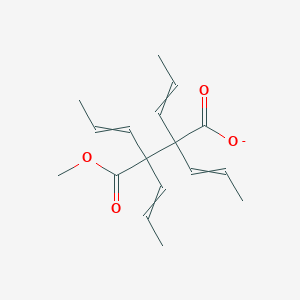
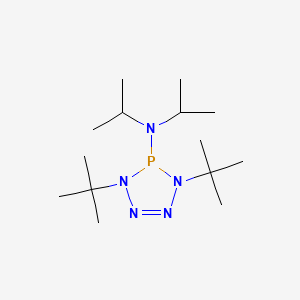
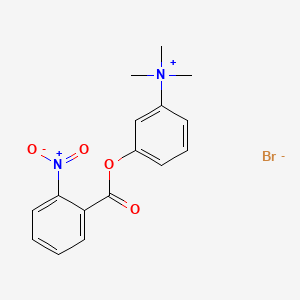
![2,2'-[Hexane-1,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14489916.png)
